Boc-Dap(Z)-OL

Peptide synthesis Orthogonal protection Solid-phase peptide synthesis

Synthetic failure risk: Using Boc-Dap(Z)-OH (acid form) instead of the alcohol blocks essential C-terminal esterification and etherification reactions. Boc-Dap(Z)-OL solves this with a free hydroxyl terminus, enabling lipidation, PEGylation, and other modifications inaccessible to the acid analog. • ≥98% HPLC purity ensures high coupling efficiency and minimal side products in Boc/Bzl SPPS • L-configuration ([α]D²⁰ = -7 ± 2°) delivers correct stereochemistry for native peptide folding • Orthogonal Boc/Z pair: Boc removed under TFA, Z remains intact until final HF cleavage, enabling selective β-amine modification

Molecular Formula C16H24N2O5
Molecular Weight 324.37 g/mol
CAS No. 721927-81-7
Cat. No. B1422442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Dap(Z)-OL
CAS721927-81-7
Molecular FormulaC16H24N2O5
Molecular Weight324.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO
InChIInChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1
InChIKeyJQIQDJDXPRRWIN-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Dap(Z)-OL: Orthogonally Protected Diamino Alcohol


Boc-Dap(Z)-OL (CAS: 721927-81-7), also known as Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol, is an orthogonally protected diamino alcohol derivative. The molecule incorporates two amine-protecting groups—acid-labile Boc (tert-butoxycarbonyl) on the α-amino group and hydrogenolyzable Z (benzyloxycarbonyl) on the β-amino group—along with a free hydroxyl functionality . This triple-function architecture (two orthogonal protected amines plus one free nucleophile) distinguishes it from the simpler di-protected amino acid counterpart Boc-Dap(Z)-OH, enabling distinct synthetic strategies in peptide modification and bioconjugation [1].

Protection strategy Orthogonal Boc/Z pair fits Boc/Bzl solid-phase peptide synthesis
Functional handle Free hydroxyl enables C-terminal ester or ether bioconjugation
Stereochemistry L-enantiomer supports stereocontrolled peptidomimetic assembly

Boc-Dap(Z)-OL Substitution Limitations


Procurement decisions involving Boc-Dap(Z)-OL (CAS 721927-81-7) require rigorous specification because close structural analogs—such as Boc-Dap(Z)-OH (carboxylic acid terminus) or Fmoc-Dap(Boc)-OH (alternative N-protection strategy)—are not functionally interchangeable. The free hydroxyl terminus of Boc-Dap(Z)-OL enables C-terminal modification via esterification or etherification reactions that are chemically inaccessible to the carboxylic acid form . Additionally, the Boc/Z orthogonal pair is optimized for Boc/Bzl-strategy solid-phase peptide synthesis (SPPS) workflows; substituting with Fmoc-based analogs would require a complete change in the global deprotection and cleavage protocol, altering resin compatibility and final peptide release conditions [1]. Selecting the incorrect variant leads to synthetic failure or requires costly re-optimization of the entire synthesis scheme.

Target compound
Boc-Dap(Z)-OL: free hydroxyl terminus
Analog risk
Boc-Dap(Z)-OH carries a carboxylic acid; C-terminal ester/ether routes may not transfer directly
Target SPPS strategy
Boc/Z orthogonal pair for Boc/Bzl chemistry
Protocol mismatch
Fmoc-Dap(Boc)-OH uses Fmoc/tBu strategy; switching requires complete deprotection and resin re-optimization

Boc-Dap(Z)-OL Comparative Differentiation Evidence


Orthogonal Boc/Z Deprotection Strategy

Boc-Dap(Z)-OL employs a Boc/Z orthogonal protection scheme. The Boc group (α-amine) is acid-labile, cleaved with trifluoroacetic acid (TFA), while the Z group (β-amine) is stable to acid but removed by hydrogenolysis (H₂/Pd) . In contrast, the Fmoc-Dap(Boc)-OH comparator uses Fmoc (base-labile, piperidine cleavage) and Boc (acid-labile) protection; this Fmoc/Boc pairing is compatible only with Fmoc-strategy SPPS and is not functional in Boc/Bzl-strategy workflows requiring HF cleavage [1].

Orthogonal Boc/Z strategy
Class-level
Boc (TFA-labile) + Z (H₂/Pd-labile) vs. Fmoc (piperidine) + Boc; incompatible SPPS regimes
Boc/Bzl SPPS workflow selection depends on orthogonal Boc/Z pair
Class-level inference; verify resin and cleavage compatibility
Peptide synthesis Orthogonal protection Solid-phase peptide synthesis

Free Hydroxyl vs. Carboxylic Acid Terminus

Boc-Dap(Z)-OL possesses a free primary hydroxyl (-CH₂OH) at the C-terminus, whereas the closest acid analog, Boc-Dap(Z)-OH, bears a carboxylic acid (-COOH) group [1]. This functional group difference is absolute and dictates the available downstream chemistry: the alcohol enables esterification with activated carboxylic acids or etherification with alkyl halides; the carboxylic acid enables amide bond formation with amines. The two compounds are chemically non-substitutable for C-terminal modification reactions.

Hydroxyl vs. carboxylic acid
Reported
Free -CH₂OH enables esterification/etherification; -COOH (acid analog) directs amide coupling
C-terminal modification route determines alcohol or acid building block
Functional group difference prevents direct substitution
Peptide modification Bioconjugation C-terminal functionalization

L-Configuration Enantiomeric Purity

Boc-Dap(Z)-OL (CAS 721927-81-7) is supplied as the L-enantiomer with a defined optical rotation of [α]D²⁰ = -7 ± 2° (c=1, MeOH) . The D-enantiomer (Boc-D-Dap(Z)-ol, CAS 1263045-28-8) exhibits opposite optical rotation . This defined stereochemistry is critical for generating peptides and peptidomimetics with precise three-dimensional structures; use of the incorrect enantiomer yields diastereomeric products with potentially altered or abrogated biological activity.

L-enantiomer identity
Data to verify
[α]D²⁰ = -7 ± 2° (c=1, MeOH)
Reported rotation supports L-configuration assignment for stereocontrolled synthesis
Supplier COA should confirm lot-specific optical rotation
Chiral synthesis Stereochemistry Enantiomeric purity

Supplier Purity Specifications

Multiple authoritative suppliers report purity specifications for Boc-Dap(Z)-OL (CAS 721927-81-7) at ≥98% as determined by HPLC . The D-enantiomer is reported at ≥99% (HPLC) by one supplier . While the difference between 98% and 99% may be within typical batch-to-batch variation, it provides a benchmark for minimum acceptable purity in procurement specifications.

Purity specification
Specification review
≥98% (HPLC) reported; D-enantiomer comparator ≥99%
Purity benchmark supports coupling efficiency assessment
Requires batch-specific COA verification
Analytical chemistry Purity specification Quality control

Boc-Dap(Z)-OL Key Application Scenarios


Boc/Bzl SPPS with Orthogonal β-Amine Protection

Boc-Dap(Z)-OL is specifically suited for Boc/Bzl-strategy SPPS workflows, where global deprotection of Boc groups occurs under acidic conditions (TFA) while Z groups remain intact until final HF cleavage. The orthogonal Boc/Z pair ensures that the β-amine remains protected throughout chain elongation, enabling selective side-chain modification only after completion of the peptide backbone assembly . This scenario is directly supported by the class-level evidence on protecting group orthogonality (Section 3, Evidence Item 1).

C-Terminal Ester/Ether Modification for Prodrugs

The free hydroxyl terminus of Boc-Dap(Z)-OL permits C-terminal functionalization via esterification (e.g., with activated fatty acids for lipidation) or etherification (e.g., with polyethylene glycol chains for PEGylation). This functionality is absent in the acid analog Boc-Dap(Z)-OH, making Boc-Dap(Z)-OL the required building block for these modification strategies . This scenario derives directly from the cross-study comparable evidence in Section 3, Evidence Item 2.

Stereocontrolled L-Peptidomimetic Synthesis

Boc-Dap(Z)-OL, with its defined L-configuration ([α]D²⁰ = -7 ± 2°), is the appropriate choice for constructing peptide chains that require natural L-amino acid stereochemistry. Substituting the D-enantiomer would yield diastereomeric products incompatible with intended structure-activity relationships . This scenario is supported by the cross-study comparable optical rotation evidence in Section 3, Evidence Item 3.

High-Purity Procurement for Peptide Synthesis

For laboratories requiring consistent coupling efficiency and minimal side-product formation, Boc-Dap(Z)-OL with a minimum purity specification of ≥98% (HPLC) is available from multiple authenticated suppliers . Procurement documentation should reference certificate of analysis (COA) data verifying this purity threshold, as established in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Boc/Bzl SPPS with orthogonal β-amine protection
Orthogonal Boc/Z protection scheme
Acid-labile Boc / hydrogenolytic Z compatibility under SPPS conditions
C-terminal ester/ether modification
Free primary hydroxyl terminus
Reactivity toward esterification or etherification reagents
Stereocontrolled L-peptidomimetic synthesis
L-enantiomer configuration
Chiral identity confirmation (e.g., optical rotation, chiral HPLC)
High-purity peptide synthesis procurement
Supplier-reported HPLC purity specification
Batch-specific certificate of analysis consistency

Technical Documentation Hub

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